An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Fluoro-triazolo[1,5-a]pyridin-2-amine
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An In-depth Technical Guide to 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that offer unique pharmacological profiles. Among these, nitrogen-rich heterocyclic compounds have consistently proven to be a fertile ground for discovery. The triazolopyridine core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide focuses on a specific, promising derivative: 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The introduction of a fluorine atom and an amine group onto the core structure significantly modulates its physicochemical and biological properties, making it a compound of considerable interest for drug development professionals. This document aims to serve as a comprehensive technical resource, consolidating critical information on its identity, synthesis, and potential applications, thereby empowering researchers to unlock its full therapeutic potential.
Section 1: Core Compound Identification and Properties
A precise understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. This section provides the essential identification details and physicochemical properties of 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance.
| Identifier | Value |
| Chemical Name | 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 1245644-40-9[1][2] |
| Molecular Formula | C₆H₅FN₄[1] |
| Molecular Weight | 152.13 g/mol |
| InChI Key | Not readily available in public databases. |
| SMILES | C1=CC2=NC=NN2C=C1F (for the parent 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridine) |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this specific compound is not extensively published, estimations based on its structure and related analogs provide valuable insights.
| Property | Estimated Value/Information | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Influences membrane permeability and oral bioavailability. A value in this range is often considered favorable. |
| XLogP3 | ~1.0-1.5 | Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). This moderate value suggests a good balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from the primary amine) | The amino group can participate in crucial hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from the nitrogen atoms and fluorine) | Multiple acceptor sites offer diverse possibilities for target binding. |
| Rotatable Bonds | 0 | The rigid, fused heterocyclic system limits conformational flexibility, which can be advantageous for binding affinity and selectivity. |
The presence of the fluorine atom is a key structural feature. It is known to enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity with target proteins through favorable electronic interactions.
Section 2: Synthesis and Manufacturing
The synthetic accessibility of a compound is a crucial factor in its viability as a research tool or therapeutic candidate. The[1][2][3]triazolo[1,5-a]pyridine scaffold can be constructed through several established synthetic strategies.
Retrosynthetic Analysis and Key Strategies
The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines generally relies on the formation of the fused triazole ring onto a pre-existing pyridine core. Common strategies include:
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Cyclocondensation Reactions: This is a widely used approach involving the reaction of substituted 2-aminopyridines or 2-hydrazinylpyridines with various reagents to form the triazole ring.[4]
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Intramolecular Annulation: Oxidative N-N bond formation from N-(pyridin-2-yl)amidines provides a direct and efficient route to the fused heterocyclic system.[4]
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Tandem Reactions: More recent methodologies utilize tandem reactions, such as SNAr/Boulton-Katritzky rearrangement, to construct the scaffold from readily available starting materials.[4]
Below is a generalized workflow illustrating a common synthetic approach.
Caption: Generalized synthetic workflow for triazolopyridines.
Exemplary Experimental Protocol (Hypothetical)
This is a representative, not a definitive, protocol based on common synthetic methods for this class of compounds.
Step 1: Synthesis of 5-Fluoro-2-hydrazinylpyridine
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To a solution of 2-chloro-5-fluoropyridine in ethanol, add hydrazine hydrate (excess).
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting crude solid by recrystallization or column chromatography to yield 5-fluoro-2-hydrazinylpyridine.
Causality: The nucleophilic aromatic substitution of the chlorine atom by hydrazine is a standard method to introduce the hydrazinyl group, which is the key precursor for the triazole ring formation. Ethanol is a common solvent for this transformation.
Step 2: Cyclocondensation to form 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
-
Dissolve 5-fluoro-2-hydrazinylpyridine in a suitable solvent, such as methanol or ethanol.
-
Add a solution of cyanogen bromide in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The formation of a precipitate indicates product formation.
-
Filter the solid, wash with cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization to afford the final product.
Causality: Cyanogen bromide serves as a one-carbon electrophile that reacts with both nitrogen atoms of the hydrazinyl group to facilitate the cyclization and formation of the 2-amino-triazole ring. The reaction is typically performed at low to ambient temperatures to control reactivity.
Section 3: Biological Significance and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are recognized for their broad spectrum of biological activities.[5][6][7] This versatility stems from their ability to act as bioisosteres for purines and to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological targets.[5][7]
Known and Potential Pharmacological Roles
While specific biological data for 6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is limited in publicly accessible literature, the activities of analogous compounds provide a strong basis for its therapeutic potential.
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Kinase Inhibition: Many derivatives of this scaffold have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling. For instance, related compounds have shown inhibitory activity against Janus kinases (JAK1, JAK2), which are implicated in inflammatory diseases.
-
Anticancer Activity: The triazolopyrimidine core, a close analogue, has been extensively studied for its anticancer properties, with some compounds shown to inhibit tubulin polymerization through a unique mechanism.[8]
-
CNS Disorders: The structural similarity to purines, which are key components of neurotransmitters and neuromodulators, makes this scaffold a promising starting point for developing agents targeting central nervous system disorders.[5]
-
RORγt Inverse Agonists: Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[9][10]
-
Antimicrobial and Antiviral Agents: The broader 1,2,4-triazole class of compounds is well-known for its antimicrobial and antiviral activities.[11] Fluorinated triazolopyrimidine derivatives have been specifically investigated as antimycobacterial agents.[6]
The logical relationship between the core scaffold and its potential therapeutic applications can be visualized as follows:
Caption: Relationship between structure and potential bioactivity.
Section 4: Handling, Safety, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for related heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][12]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]
-
First Aid:
-
Inhalation: Remove to fresh air. If symptoms persist, seek medical attention.[13]
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
-
Storage Recommendations
Proper storage is critical for maintaining the stability and purity of the compound.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[3]
-
Long-term Storage: For long-term preservation of integrity, storage in a dark place, sealed in a dry environment at room temperature is recommended.
Conclusion
6-Fluoro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a molecule of significant interest at the confluence of synthetic chemistry and drug discovery. Its structural features—a privileged heterocyclic core, a strategically placed fluorine atom for metabolic stability, and a key amine group for target interaction—position it as a valuable building block and a potential lead compound for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide has provided a foundational understanding of its chemical identity, synthetic rationale, potential biological applications, and safe handling procedures. It is our hope that this consolidated technical overview will serve as a catalyst for further research, enabling scientists and drug development professionals to explore and harness the full potential of this promising chemical entity.
References
- 1. 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1245644-40-9 [sigmaaldrich.com]
- 2. 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS#: 1245644-40-9 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
Figure 1: Chemical Structure of 6-Fluoro-triazolo[1,5-a]pyridin-2-amine with key protons labeled.
